4-(4-nitrophenyl)-1H-pyrazole

Antitumor Cytotoxicity Medicinal Chemistry

Regioisomeric pyrazole derivatives often yield inconsistent bioactivity due to positional substitution effects. 4-(4-Nitrophenyl)-1H-pyrazole resolves this with its defined 4-substitution, delivering predictable electronic effects and steric accessibility. • Anticancer agents with proven P815 cytotoxicity • Kinase inhibitor design with InsP3Kinase-A selectivity • Anti-inflammatory activity: 61-85% TNF-α suppression at 10 μM • Lower melting point (80-83°C) vs. regioisomers for easier formulation Supplied ≥96% purity with full analytical documentation.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 114474-26-9
Cat. No. B047341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-nitrophenyl)-1H-pyrazole
CAS114474-26-9
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNN=C2)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O2/c13-12(14)9-3-1-7(2-4-9)8-5-10-11-6-8/h1-6H,(H,10,11)
InChIKeyVTNBVJYDTGBDJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Nitrophenyl)-1H-pyrazole (CAS 114474-26-9): Baseline Overview for Scientific Procurement


4-(4-Nitrophenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a 4-nitrophenyl group at the 4-position [1]. With a molecular formula of C9H7N3O2, a molecular weight of 189.17 g/mol, and a predicted XLogP3-AA of 1.7, it exhibits moderate lipophilicity and a distinct electronic profile due to the electron-withdrawing nitro group [1]. It is widely utilized as a versatile building block in medicinal chemistry, agrochemicals, and materials science due to its rich reactivity and broad spectrum of biological activities [2].

Why 4-(4-Nitrophenyl)-1H-pyrazole Cannot Be Substituted by Generic Pyrazole Analogs


While many pyrazole derivatives exist as potential alternatives, their biological activity, physicochemical properties, and synthetic utility are highly sensitive to the specific position and nature of substituents . For example, regioisomers such as 3-(4-nitrophenyl)-1H-pyrazole or 5-(4-nitrophenyl)-1H-pyrazole present completely different steric and electronic environments, leading to distinct target binding profiles and reactivity . Studies on nitrophenyl-pyrazole Schiff bases confirm that the relative position of the nitro group (2-, 3-, or 4-nitrophenyl) critically modulates antifungal activity against C. albicans and band gap energy [1]. Furthermore, the presence of a phenyl group at N1 (e.g., 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole) introduces additional steric bulk and alters lipophilicity, significantly affecting cytotoxic potency and enzyme inhibition . Substitution at the 4-position with a 4-nitrophenyl group offers a unique combination of electronic influence and steric accessibility that is not easily replicated by other analogs, directly impacting procurement decisions for precise research.

Quantitative Evidence Guide: Verifiable Differentiation of 4-(4-Nitrophenyl)-1H-pyrazole vs. Close Analogs


Enhanced Cytotoxic Potency Against Murine Mastocytoma (P815) Compared to Non-Nitrated Pyrazoles

Derivatives based on the 4-(4-nitrophenyl)-1H-pyrazole scaffold demonstrate significant cytotoxic effects, with specific compounds showing IC50 values in the low micromolar range against murine P815 mastocytoma cells . In contrast, related N-arylpyrazoles lacking the 4-nitrophenyl substitution at the 4-position generally exhibit weaker cytotoxic profiles against the same cell line in head-to-head assays .

Antitumor Cytotoxicity Medicinal Chemistry

Potent Anti-Inflammatory Cytokine Suppression (TNF-α/IL-6) vs. Dexamethasone Standard

Synthesized derivatives containing the 4-(4-nitrophenyl)-1H-pyrazole core exhibit potent anti-inflammatory activity by suppressing pro-inflammatory cytokines. At a concentration of 10 μM, compounds 4, 5, 9, 11, 14, and 16 showed 61-85% TNF-α and 76-93% IL-6 inhibitory activity . This activity was comparable to the standard dexamethasone, which achieved 76% TNF-α and 86% IL-6 inhibition at 1 μM .

Anti-inflammatory Cytokine Inhibition Immunology

Selective Kinase Inhibition: BIP-4 Shows High Selectivity for InsP3Kinase-A

The nitrophenyl group in BIP-4 (2-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione), a derivative of 1-(4-nitrophenyl)-1H-pyrazole, plays a critical role in target selectivity. Biochemical assays revealed that neither the nitrophenyl nor the benzisochinoline group alone inhibits InsP3Kinase-A [1]. The nitrophenyl group is specifically associated with amino acids of the ATP-binding pocket, while the nitro groups on the benzisochinoline ring compete for Ins(1,4,5)P3 binding [1]. In contrast, BIP-4 related compounds lacking this precise substitution pattern failed to inhibit the enzyme or compete for Ins(1,4,5)P3 [1].

Kinase Inhibition Selectivity Chemical Biology

Moderate Antimicrobial Activity (MIC 62.5 µg/mL) Against E. coli

4-(4-Nitrophenyl)-1H-pyrazole exhibits antimicrobial activity against E. coli with a minimum inhibitory concentration (MIC) of 62.5 μg/mL . This activity is moderate but serves as a baseline for further derivatization. For comparison, optimized derivatives (e.g., compound 3) in related studies achieve significantly higher potency, with MIC values as low as 0.25 μg/mL against E. coli [1].

Antimicrobial MIC Microbiology

Physicochemical Distinction: Higher Melting Point (80-83°C) vs. Regioisomer 3-(4-Nitrophenyl)-1H-pyrazole (194-195°C)

The melting point of 4-(4-nitrophenyl)-1H-pyrazole is consistently reported between 80-83°C . In contrast, its regioisomer, 3-(4-nitrophenyl)-1H-pyrazole, exhibits a significantly higher melting point of 194-195°C [1]. This 111-115°C difference reflects distinct crystal packing forces and intermolecular interactions governed by the position of the nitrophenyl substitution. This property directly impacts purification, formulation, and handling during synthesis.

Physicochemical Properties Melting Point Formulation

Superior Antiangiogenic Profile of Advanced Derivative (IC50 7.60 μM) vs. Celecoxib

Advanced pyrazole derivatives containing the 1-(4-nitrophenyl)-3-phenylpyrazole core, such as compound 39, demonstrate potent antiangiogenic activity. Compound 39 inhibited HUVEC proliferation with an IC50 of 7.60 μM and chemotaxis with an IC50 of 0.86 μM [1]. This activity was superior to the reference compound celecoxib in both assays, and unlike celecoxib, compound 39 interfered with the migratory function of HUVECs in response to VEGF rather than solely inhibiting proliferation [1].

Antiangiogenic HUVEC Drug Discovery

High-Value Application Scenarios for 4-(4-Nitrophenyl)-1H-pyrazole in Research and Industry


Medicinal Chemistry: Anticancer Lead Optimization and Cytotoxicity Screening

Procure 4-(4-nitrophenyl)-1H-pyrazole as a core scaffold for developing novel anticancer agents. Its derivatives have shown significant cytotoxic activity against murine P815 mastocytoma cells . Advanced derivatives, such as those based on the 1-(4-nitrophenyl)-3-phenylpyrazole core, have demonstrated potent antiangiogenic profiles with HUVEC proliferation IC50 of 7.60 μM, superior to celecoxib [1].

Inflammation Research: Cytokine Modulation and Immunopharmacology Studies

Utilize 4-(4-nitrophenyl)-1H-pyrazole as a precursor for synthesizing anti-inflammatory agents. Derivatives exhibit potent inhibition of pro-inflammatory cytokines, achieving 61-85% suppression of TNF-α and 76-93% suppression of IL-6 at 10 μM, comparable to the standard dexamethasone at 1 μM .

Chemical Biology: Kinase Selectivity Tool Compound Development

Leverage the 4-(4-nitrophenyl)-1H-pyrazole core to design selective kinase inhibitors. The nitrophenyl group has been shown to associate with the ATP-binding pocket of InsP3Kinase-A, conferring high target selectivity . This property is crucial for developing chemical probes to study kinase signaling pathways.

Physicochemical and Formulation Research: Property-Guided Compound Selection

Select 4-(4-nitrophenyl)-1H-pyrazole over its regioisomers for applications requiring lower melting point (80-83°C) . Its distinct melting point compared to 3-(4-nitrophenyl)-1H-pyrazole (194-195°C) [1] influences solubility, crystallization, and thermal stability, making it more suitable for certain synthetic and formulation workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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